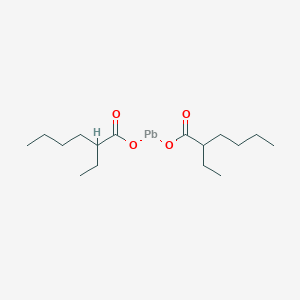
Bis(2-ethylhexanoyloxy)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexanoyloxy)lead is an organolead compound with the molecular formula C16H30O4Pb. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of high-quality films for microelectronics and its use as a stabilizer in plastics.
Métodos De Preparación
The synthesis of Bis(2-ethylhexanoyloxy)lead typically involves the reaction of lead with 2-ethylhexanoic acid. One common method includes the electrolytic reaction where lead is used as an anode in the presence of 2-ethylhexanoic acid and an aliphatic alcohol solvent . This process is conducted in an electrolyzer with an ion exchange membrane that separates the anode and cathode compartments. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Bis(2-ethylhexanoyloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides.
Reduction: It can be reduced to elemental lead using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2-ethylhexanoyloxy)lead has several scientific research applications:
Biology: Research is ongoing to understand its potential biological effects and interactions.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexanoyloxy)lead involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include oxidative stress and the disruption of cellular processes. The compound’s effects are primarily due to its ability to interact with and modify biological molecules .
Comparación Con Compuestos Similares
Bis(2-ethylhexanoyloxy)lead is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibutyltin bis(2-ethylhexanoate): Used in similar applications but has different chemical properties and reactivity.
Bis(2-ethylhexanoyloxy)bis(2-ethylhexyl)tin: Another organotin compound with distinct uses and characteristics.
Triethylene glycol bis(2-ethylhexanoate): Used as a plasticizer and has different industrial applications.
These compounds share some similarities in their applications but differ in their chemical behavior and specific uses.
Propiedades
Fórmula molecular |
C16H30O4Pb |
|---|---|
Peso molecular |
493 g/mol |
Nombre IUPAC |
bis(2-ethylhexanoyloxy)lead |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
RUCPTXWJYHGABR-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)O[Pb]OC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


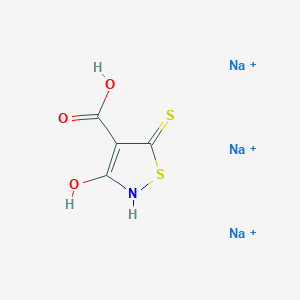

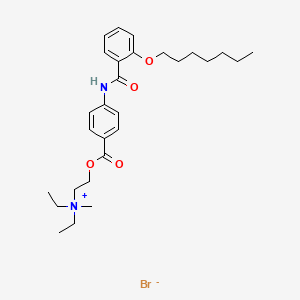


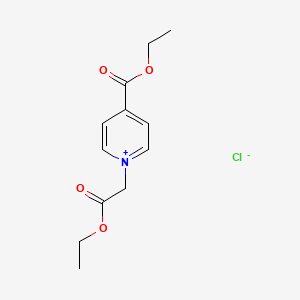
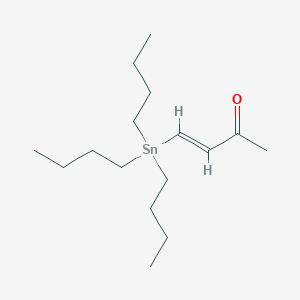
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
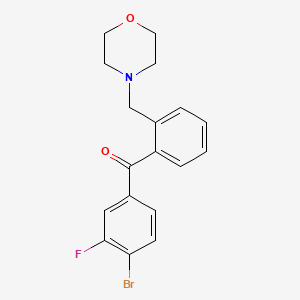
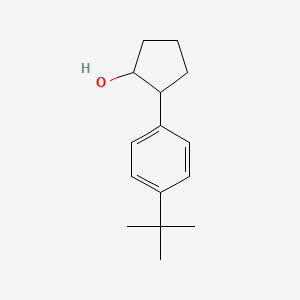
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

